Methyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate
Overview
Description
Methyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate is an organosulfur compound that features a chlorosulfonyl group attached to a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate typically involves the chlorosulfonylation of a suitable precursor. One common method is the reaction of 2,2-dimethylpropanoic acid with chlorosulfonic acid in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters.
Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives.
Hydrolysis: In the presence of water, the chlorosulfonyl group can hydrolyze to form sulfonic acids.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine, under mild to moderate temperatures.
Reduction Reactions: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Hydrolysis: Conducted under acidic or basic conditions, depending on the desired product.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from hydrolysis.
Scientific Research Applications
Methyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organosulfur compounds.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for sulfonamide-based drugs.
Polymer Chemistry: Utilized in the synthesis of sulfonated polymers, which have applications in ion exchange resins and membranes.
Mechanism of Action
The mechanism of action of Methyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various synthetic transformations to introduce sulfonyl functional groups into target molecules.
Comparison with Similar Compounds
Similar Compounds
Chlorosulfonyl Isocyanate: Another chlorosulfonyl compound, known for its use in the synthesis of β-lactams and other heterocycles.
6-Chlorosulfonylbenzoxazolin-2-one: A compound with similar reactivity, used in the synthesis of sulfonamides and sulfonic acids.
Uniqueness
Methyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate is unique due to its specific structure, which combines a chlorosulfonyl group with a methyl ester. This combination allows for selective reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 3-chlorosulfonyl-2,2-dimethylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO4S/c1-6(2,5(8)11-3)4-12(7,9)10/h4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHRVMRGPGBQMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS(=O)(=O)Cl)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586423 | |
Record name | Methyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914216-23-2 | |
Record name | Methyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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